

1-Methylpyrene physical and chemical properties

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Compound of Interest		
Compound Name:	1-Methylpyrene	
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An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylpyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of **1-Methylpyrene**, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science and toxicology. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a consolidated source of key data, experimental methodologies, and an overview of its metabolic activation.

Physical and Chemical Properties

1-Methylpyrene is a solid, appearing as a yellow to light brown crystalline powder.[1] It is a derivative of pyrene with a methyl group substitution, which influences its chemical reactivity and biological activity.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **1-Methylpyrene**.



Property	Value	Reference(s)
Molecular Formula	C17H12	[2]
Molecular Weight	216.28 g/mol	[2][3]
CAS Number	2381-21-7	
Appearance	Light yellow to light brown solid; Plates (in ethanol) or brown-green powder.	
Melting Point	72-76 °C (162-169 °F)	_
Boiling Point	405 °C (761 °F) at 760 mmHg	
Density	1.008 - 1.213 g/cm ³	
Water Solubility	Insoluble (< 1 mg/mL at 20 °C)	
Organic Solvent Solubility	Soluble in organic solvents such as benzene, toluene, chloroform, DMSO, and acetonitrile.	_
Vapor Pressure	1.75 x 10 ⁻⁶ mmHg at 25 °C	_
logP (Octanol-Water)	5.4	_

Experimental Protocols

Detailed experimental protocols for **1-Methylpyrene** are not extensively published. However, standard methods for polycyclic aromatic hydrocarbons (PAHs) can be adapted. The following sections outline general methodologies.

Melting Point Determination (Capillary Method)

The melting point of **1-Methylpyrene** can be determined using a standard capillary melting point apparatus.

Methodology:



- Sample Preparation: A small amount of dry, finely powdered 1-Methylpyrene is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady rate. A preliminary determination can be done
 with a faster heating rate to find the approximate melting range. For an accurate
 measurement, the temperature should be raised to about 10-15°C below the expected
 melting point and then the heating rate slowed to 1-2°C per minute.
- Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Solubility Determination

The solubility of **1-Methylpyrene** in various organic solvents can be determined using the isothermal shake-flask method.

Methodology:

- Sample Preparation: An excess amount of 1-Methylpyrene is added to a known volume of the solvent in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature water bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: The saturated solution is filtered to remove undissolved solid. The
 concentration of 1-Methylpyrene in the filtrate is then determined by a suitable analytical
 technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography
 (HPLC).
- Quantification: A calibration curve is prepared using standard solutions of 1-Methylpyrene of known concentrations to quantify the amount in the saturated solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis



GC-MS is a standard technique for the separation and identification of PAHs like **1- Methylpyrene**.

Typical Parameters for PAH Analysis:

- Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., (5%-phenyl)-methylpolysiloxane), is commonly used.
- Injection: Splitless injection is typically employed for trace analysis.
- Carrier Gas: Helium or hydrogen is used as the carrier gas.
- Oven Temperature Program: A temperature gradient is used to separate the components. A
 typical program might start at a lower temperature (e.g., 60-90°C) and ramp up to a higher
 temperature (e.g., 300-320°C).
- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of **1-Methylpyrene**.

Sample Preparation:

- Solvent: A deuterated solvent in which **1-Methylpyrene** is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used.
- Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typical. For ¹³C NMR, a higher concentration of 50-100 mg/mL may be needed.
- Reference: Tetramethylsilane (TMS) is commonly used as an internal reference standard (0 ppm).

UV-Visible (UV-Vis) Spectroscopy



UV-Vis spectroscopy can be used for the quantitative analysis of **1-Methylpyrene** and to study its electronic properties.

Methodology:

- Solvent: A UV-grade solvent that does not absorb in the region of interest (typically >200 nm), such as cyclohexane or acetonitrile, should be used.
- Sample Preparation: A dilute solution of 1-Methylpyrene is prepared in a quartz cuvette with a known path length (e.g., 1 cm). The absorbance should ideally be within the linear range of the instrument (typically < 1.5).
- Measurement: The absorption spectrum is recorded over the desired wavelength range (e.g., 200-500 nm). The solvent is used as a blank. 1-Methylpyrene has a characteristic absorption maximum at 474 nm.

Fluorescence Spectroscopy

1-Methylpyrene is a fluorescent compound and can be analyzed using fluorescence spectroscopy.

Methodology:

- Solvent: A spectro-grade solvent with low fluorescence background is chosen.
- Sample Preparation: A dilute solution is prepared in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
- Measurement: Both excitation and emission spectra are recorded. For the emission spectrum, the sample is excited at a wavelength of maximum absorption, and the emitted light is scanned. For the excitation spectrum, the emission wavelength is fixed, and the excitation wavelength is scanned. 1-Methylpyrene has an emission maximum at 378 nm, with other maxima at 398, 420, and 445 nm.

Metabolic Pathway and Toxicological Significance

1-Methylpyrene is a known rodent carcinogen and is of toxicological concern due to its metabolic activation into a DNA-reactive species. The primary metabolic pathway involves a



two-step activation process.

First, **1-Methylpyrene** undergoes benzylic hydroxylation, catalyzed by cytochrome P450 enzymes, to form 1-hydroxymethylpyrene. This intermediate is then further activated through sulfoconjugation by sulfotransferase enzymes to yield the highly reactive electrophile, 1-sulfooxymethylpyrene. This ultimate carcinogen can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.



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